3,4-dimethoxy-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide
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Overview
Description
3,4-dimethoxy-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . Similarly, 1,3,4-thiadiazole derivatives have shown significant therapeutic potential .
Mode of Action
Based on the properties of similar compounds, it can be inferred that 1,3,4-thiadiazole derivatives have the ability to disrupt processes related to dna replication . This allows them to inhibit the replication of both bacterial and cancer cells .
Biochemical Pathways
Similar compounds, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Similar compounds, such as 1,3,4-thiadiazole derivatives, have shown significant therapeutic potential, including antimicrobial, antifungal, antimycobacterial, analgesic, anti-inflammatory, antipsychotic, antidepressant, anticonvulsant, and anti-leishmanial activities .
Biochemical Analysis
Biochemical Properties
It is known that it has some activity as a monoamine oxidase inhibitor . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in the regulation of monoamine neurotransmitters.
Cellular Effects
It has been found to produce increased heart rate and blood pressure, increased pupil dilation, and increased body temperature. It also induces cell cycle progression through G1 into S phase in cells .
Molecular Mechanism
The molecular mechanism of action of 3,4-dimethoxy-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide is not fully understood. It is thought to act as a partial agonist at serotonin 5-HT2A and 5-HT2C receptors. It is believed to produce its psychedelic effects by activating these receptors and modulating the release of serotonin in the brain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide typically involves the reaction of 3,4-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 5-phenyl-1,2,4-thiadiazole-3-amine under basic conditions to yield the desired benzamide. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3,4-dimethoxy-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups in the thiadiazole ring can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Formation of 3,4-dimethoxybenzoic acid derivatives.
Reduction: Formation of 3,4-dimethoxy-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzylamine.
Substitution: Formation of nitro or halogenated derivatives of the benzamide.
Scientific Research Applications
3,4-dimethoxy-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Biology: It is used in studies related to enzyme inhibition and protein-ligand interactions.
Materials Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.
Comparison with Similar Compounds
Similar Compounds
- 3,4-dimethoxy-N-(5-methyl-1,2,4-thiadiazol-3-yl)benzamide
- 3,4-dimethoxy-N-(5-ethyl-1,2,4-thiadiazol-3-yl)benzamide
- 3,4-dimethoxy-N-(5-propyl-1,2,4-thiadiazol-3-yl)benzamide
Uniqueness
3,4-dimethoxy-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide is unique due to the presence of the phenyl group in the thiadiazole ring, which can enhance its binding affinity to certain molecular targets compared to its methyl, ethyl, or propyl analogs. This structural feature may contribute to its higher potency and selectivity in various applications.
Properties
IUPAC Name |
3,4-dimethoxy-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c1-22-13-9-8-12(10-14(13)23-2)15(21)18-17-19-16(24-20-17)11-6-4-3-5-7-11/h3-10H,1-2H3,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGBHSLORZMKHMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=NSC(=N2)C3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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